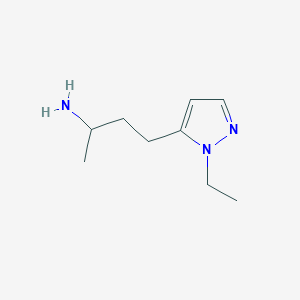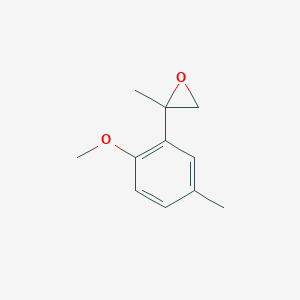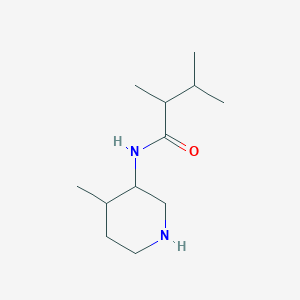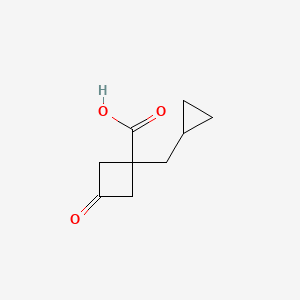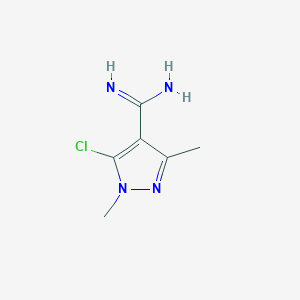
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboximidamide is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboximidamide typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with suitable reagents to introduce the carboximidamide group. One common method involves the use of cyanamide or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboximidamide group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Another related compound with a carboxamide group.
1H-Pyrazole, 5-methoxy-1,3-dimethyl-: A similar compound with a methoxy group.
Uniqueness
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9ClN4 |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
5-chloro-1,3-dimethylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C6H9ClN4/c1-3-4(6(8)9)5(7)11(2)10-3/h1-2H3,(H3,8,9) |
InChI-Schlüssel |
UEXCMNROSGWRQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C(=N)N)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


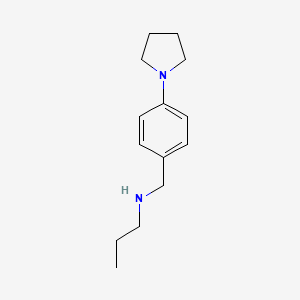
![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
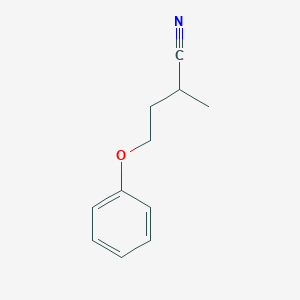
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)

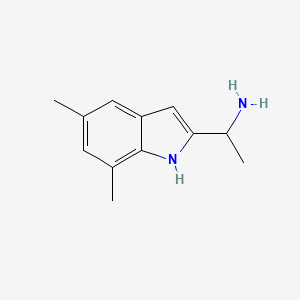
![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
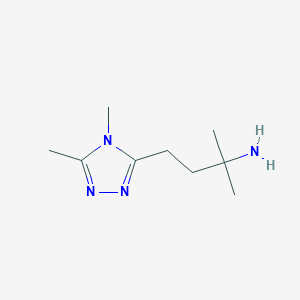
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)

